2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. Its molecular formula is C18H14ClNO3 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H14ClNO3/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (19)21)12-5-3-4-6-15 (12)20-16/h3-10H,1-2H3
. This string represents the compound’s molecular structure. Physical and Chemical Properties Analysis
The molecular weight of the compound is 327.77 .Scientific Research Applications
Synthesis and Characterization of Quinoline Derivatives
Versatile Intermediates for Quinazoline Synthesis : A study utilized intermediates similar in structure to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride for synthesizing a variety of quinazolines, indicating its utility in the preparation of complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Phillips & Castle, 1980).
Cycloisomerization for Heterocyclic Congeners : Another application involves cycloisomerization processes to prepare methylpyrroloquinoline derivatives, showcasing the role of similar compounds in synthesizing heterocyclic structures that could have biological relevance or material applications (Fürstner et al., 2006).
Structural Studies and Crystallography
- Crystal Structure Analysis : Research on isomeric quinoline derivatives emphasizes the importance of structural motifs in determining the properties of such compounds, which can be crucial for designing materials with specific optical or electronic characteristics (de Souza et al., 2015).
Photoluminescent Materials
- Fluorescent Quinolines Synthesis : Studies on the synthesis of fluorescent quinoline derivatives highlight their potential in creating bioimaging tools or materials with specific emission properties, applicable in both biomedical research and material science (Rotzoll et al., 2010).
Coordination Polymers and Electrochromic Materials
- Coordination Polymer Construction : The construction of coordination polymers using ligands derived from quinoline suggests the utility of such compounds in fabricating novel materials with potential applications in catalysis, sensing, or as photoluminescent materials (Twaróg et al., 2020).
Corrosion Inhibition
- Quinoxaline Derivatives as Corrosion Inhibitors : A study on quinoxaline derivatives for corrosion inhibition in mild steel demonstrates the potential of structurally related compounds in industrial applications, offering insights into their interaction mechanisms and efficiency in protecting metals from corrosion (Benhiba et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(19)21)12-5-3-4-6-15(12)20-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZCDGBFOWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217071 | |
Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-87-8 | |
Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.